molecular formula C20H21N5O B2818072 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1396858-04-0

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2818072
CAS No.: 1396858-04-0
M. Wt: 347.422
InChI Key: KXKGSQLBUYFVIW-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has shown the synthesis of various heterocyclic systems, including pyridazinone derivatives, with anticipated biological activities. These activities span across a range of potential therapeutic applications, from anticancer to anti-inflammatory effects. For instance, novel piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity, demonstrating significant efficacy against breast, lung, colon, ovary, and liver cancer cell lines in vitro (Kumar et al., 2013).

Additionally, pyridazinone derivatives have been explored for their role as glucan synthase inhibitors, offering a potential pathway for developing new antifungal agents. Specific compounds have shown efficacy in vivo against Candida glabrata infections, highlighting their potential in treating fungal diseases (Ting et al., 2011).

Antihypertensive and Analgesic Activities

Pyridazinone derivatives have also been studied for their antihypertensive activities. Research involving the synthesis of pyrrole substituted aryl pyridazinone and phthalazinone derivatives revealed some compounds with appreciable antihypertensive effects, both in vitro and in vivo, suggesting a potential avenue for developing new antihypertensive drugs (Demirayak et al., 2004).

Moreover, the analgesic and anti-inflammatory properties of certain ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives carrying the arylpiperazinyl structure have been synthesized and tested, showing promising results in vivo without causing gastric ulcerogenic effects compared to NSAIDs (Duendar et al., 2007).

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, have been elucidated through crystal structures solved by X-ray diffraction. This research provides valuable insights into the molecular basis of their pharmacological action, potentially guiding the design of new compounds with enhanced efficacy and reduced side effects (Georges et al., 1989).

Properties

IUPAC Name

2-phenyl-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(16-17-6-2-1-3-7-17)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-5-11-23/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKGSQLBUYFVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.